molecular formula C17H12Cl2N2O3 B2569392 [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate CAS No. 866049-25-4

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate

Cat. No.: B2569392
CAS No.: 866049-25-4
M. Wt: 363.19
InChI Key: IWXSGSFFVZNWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate features a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 5 and a methyl carbamate group at position 2. The carbamate nitrogen is further substituted with a 3-chlorophenyl moiety. This structure combines a heterocyclic oxazole scaffold with halogenated aromatic groups, a design frequently employed in medicinal chemistry to enhance binding affinity and metabolic stability.

Properties

IUPAC Name

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c18-11-4-3-5-12(8-11)20-17(22)23-10-13-9-16(24-21-13)14-6-1-2-7-15(14)19/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXSGSFFVZNWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)NC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-chlorobenzonitrile and an α-haloketone, under basic conditions.

    Carbamate Formation: The oxazole intermediate is then reacted with 3-chlorophenyl isocyanate to form the carbamate linkage. This step usually requires a catalyst, such as a tertiary amine, and is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction of the carbamate group can yield the corresponding amine and alcohol.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under reflux conditions.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Corresponding amines and alcohols.

    Substitution: Substituted oxazole derivatives with modified phenyl groups.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    Recent studies have explored the potential of compounds similar to [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate in targeting cancer cells. For instance, derivatives of oxazoles have shown promising results as inhibitors of specific cancer pathways, indicating that this compound may also possess similar properties. Research has demonstrated that oxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition :
    The compound has been evaluated for its ability to inhibit enzymes involved in various metabolic pathways. Studies suggest that similar carbamate derivatives can act as effective inhibitors of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. This inhibition may lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's .

Agrochemical Applications

  • Pesticidal Properties :
    Compounds with oxazole moieties are often studied for their pesticidal activities. The structural characteristics of this compound suggest potential applications as herbicides or insecticides. Research indicates that similar compounds can disrupt microtubule organization in pests, leading to effective pest control strategies .
  • Soil Microbial Toxicity :
    Understanding the ecological impact of agrochemicals is crucial. Studies have assessed the toxicity of carbamate compounds on soil microorganisms, emphasizing the need for environmentally safe formulations . The potential for this compound to affect soil health will require careful evaluation.

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer Activity Investigated the efficacy of oxazole derivativesIdentified compounds that inhibit cancer cell growth through apoptosis induction .
Enzyme Inhibition Research Examined carbamate derivatives' effects on acetylcholinesteraseFound significant inhibition leading to potential therapeutic applications in neurodegenerative diseases .
Pesticidal Activity Assessment Evaluated the impact of oxazole compounds on pestsDemonstrated effective disruption of microtubule organization in target species .
Ecotoxicology Study Analyzed microbial toxicity of carbamatesHighlighted the need for eco-friendly alternatives to traditional pesticides .

Mechanism of Action

The mechanism by which [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate exerts its effects involves the inhibition of key enzymes or receptors. For instance, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt fungal cell membrane integrity. The molecular targets and pathways involved are typically specific to the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Structure Key Substituents Biological Activity/Properties Reference
[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate (Target) Oxazole: 2-ClPh; Carbamate: 3-ClPh Inferred: Potential AChE inhibition based on analog data; stability from carbamate linkage N/A
5-(2-ClPh)-1,2-oxazol-3-ylmethanone (Compound 208) Oxazole: 2-ClPh; Piperazine ketone AChE IC50: 21.85 µM; Low BChE activity
[5-(2-FPh)-1,2-oxazol-3-yl]methanone (Fluorophenyl analog of 208) Oxazole: 2-FPh; Piperazine ketone BChE IC50: 51.66 µM; Reduced potency vs. 2-ClPh analog
[5-(2-ClPh)-1,2-oxazol-3-yl]methyl N-(2,4-diClPh)carbamate (CAS 343374-51-6) Oxazole: 2-ClPh; Carbamate: 2,4-diClPh Supplier data (Ambeed, Inc.); no explicit activity reported
Methyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate (Carboxazole derivative) Oxazole: tert-butyl; Carbamate: methyl No direct activity data; carbamate linkage may enhance hydrolytic stability vs. esters
N-[(3-ClPh)methyl]-3-methyl-5-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide Oxazole: 3,4,5-trimethoxyphenyl; Amide linkage Antimicrobial screening candidate; no explicit data

Structural and Electronic Effects

  • Chlorophenyl Position :

    • The 2-chlorophenyl group on the oxazole ring (target compound and Compound 208) is critical for AChE inhibition, as seen in Compound 208 (IC50 = 21.85 µM). Replacement with 2-fluorophenyl reduces activity (IC50 = 51.66 µM), highlighting the importance of halogen electronegativity and size.
    • The 3-chlorophenyl substituent on the carbamate (target compound) may influence steric interactions compared to the 2,4-dichlorophenyl analog (CAS 343374-51-6), which could alter binding pocket accessibility.
  • Carbamate vs. In contrast, the ketone group in Compound 208 facilitates piperazine interactions with AChE, suggesting that carbamates may require optimized substituents for similar efficacy.
  • Oxazole Substitution Patterns :

    • Bulkier groups like tert-butyl (Carboxazole derivative) may reduce membrane permeability compared to aromatic substituents (e.g., 2-ClPh).
    • The 3,4,5-trimethoxyphenyl group in the carboxamide analog () introduces methoxy electron-donating effects, which could modulate electronic properties differently than chlorophenyl groups.

Biological Activity

The compound [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate represents a class of organic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C15H13ClN2O3
  • Molecular Weight : 304.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxazole ring in the structure is known to exhibit significant interactions with cholinesterase enzymes, which are crucial in neurotransmission.

Enzyme Inhibition

Research indicates that compounds with oxazole moieties can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are involved in the hydrolysis of the neurotransmitter acetylcholine (ACh), and their inhibition can lead to increased levels of ACh in synaptic clefts, enhancing cholinergic signaling.

Biological Activities

The biological activities of this compound include:

  • Anticholinesterase Activity : This compound has shown potential as an AChE inhibitor, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Properties : Some studies suggest that oxazole derivatives possess antibacterial and antifungal activities, although specific data on this compound is limited .
  • Anti-inflammatory Effects : Preliminary research indicates that similar compounds may exhibit anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .

Case Studies and Research Findings

  • Inhibitory Potential Against Cholinesterases :
    A study highlighted the design and synthesis of oxazole derivatives that exhibited significant inhibitory activity against AChE and BChE. The findings suggest that structural modifications can enhance potency and selectivity towards these enzymes .
  • Pharmacological Evaluation :
    In a pharmacological evaluation involving animal models, compounds similar to this compound demonstrated improved cognitive function when administered as AChE inhibitors. This supports the potential use of such compounds in cognitive disorders .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AnticholinesteraseInhibits AChE and BChE, increasing acetylcholine levels
AntimicrobialExhibits antibacterial and antifungal properties
Anti-inflammatoryPotential to reduce inflammation in various models
Cognitive EnhancementImproves cognitive function in animal models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.